molecular formula C26H23NSi B13774295 Phenazasiline, 5-ethyl-5,10-dihydro-10,10-diphenyl- CAS No. 76-51-7

Phenazasiline, 5-ethyl-5,10-dihydro-10,10-diphenyl-

Cat. No.: B13774295
CAS No.: 76-51-7
M. Wt: 377.6 g/mol
InChI Key: GAYTWVJPIWOSDS-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Phenazasiline, 5-ethyl-5,10-dihydro-10,10-diphenyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenazasiline oxides, while reduction could produce phenazasiline hydrides. Substitution reactions can result in various substituted phenazasiline derivatives .

Scientific Research Applications

Phenazasiline, 5-ethyl-5,10-dihydro-10,10-diphenyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Phenazasiline, 5-ethyl-5,10-dihydro-10,10-diphenyl- involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Phenazasiline, 5-ethyl-5,10-dihydro-10,10-diphenyl- include:

Uniqueness

Phenazasiline, 5-ethyl-5,10-dihydro-10,10-diphenyl- is unique due to its specific substituents, which confer distinct chemical and physical properties. These unique properties make it valuable for various applications in scientific research and industry .

Properties

CAS No.

76-51-7

Molecular Formula

C26H23NSi

Molecular Weight

377.6 g/mol

IUPAC Name

5-ethyl-10,10-diphenylbenzo[b][1,4]benzazasiline

InChI

InChI=1S/C26H23NSi/c1-2-27-23-17-9-11-19-25(23)28(21-13-5-3-6-14-21,22-15-7-4-8-16-22)26-20-12-10-18-24(26)27/h3-20H,2H2,1H3

InChI Key

GAYTWVJPIWOSDS-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2[Si](C3=CC=CC=C31)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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